molecular formula C27H23N B3322664 (4-(1,2,2-Triphenylvinyl)phenyl)methanamine CAS No. 1504585-16-3

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

Cat. No. B3322664
CAS RN: 1504585-16-3
M. Wt: 361.5 g/mol
InChI Key: UQEYZDXHHMETHQ-UHFFFAOYSA-N
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Description

“(4-(1,2,2-Triphenylvinyl)phenyl)methanamine” is an organic dye compound with the molecular formula C27H23N . It has a molecular weight of 361.47 .


Molecular Structure Analysis

The molecular structure of “(4-(1,2,2-Triphenylvinyl)phenyl)methanamine” consists of a central nitrogen atom attached to a phenyl ring and a triphenylvinyl group .


Chemical Reactions Analysis

The compound is used in the synthesis of tetraphenylethene-based Schiff bases . These Schiff bases exhibit different photochromic and fluorescence properties depending on their crystal structures .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.47 and a molecular formula of C27H23N .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .

Future Directions

The compound has been used in the synthesis of tetraphenylethene-based Schiff bases, which have been applied in the creation of visible light responsive rewritable paper with inkless writing and self-erasing properties . This suggests potential future applications in the field of data storage and encryption .

properties

IUPAC Name

[4-(1,2,2-triphenylethenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEYZDXHHMETHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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